molecular formula C13H21N3 B7862554 (1-Phenethyl-piperidin-4-yl)-hydrazine

(1-Phenethyl-piperidin-4-yl)-hydrazine

Cat. No.: B7862554
M. Wt: 219.33 g/mol
InChI Key: YFQZEIGKFJXCNM-UHFFFAOYSA-N
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Description

(1-Phenethyl-piperidin-4-yl)-hydrazine: is a chemical compound with the molecular formula C13H21N3 . It is a derivative of piperidine, featuring a phenethyl group attached to the nitrogen atom of the piperidine ring, and a hydrazine moiety at the 4-position

Synthetic Routes and Reaction Conditions:

  • Reduction of Piperidin-4-one Derivatives: One common synthetic route involves the reduction of piperidin-4-one derivatives using hydrazine hydrate under acidic conditions.

  • Phenethyl Piperidine Derivatives:

Industrial Production Methods: The industrial production of This compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

(1-Phenethyl-piperidin-4-yl)-hydrazine: undergoes various types of chemical reactions, including:

  • Oxidation: The hydrazine group can be oxidized to form corresponding hydrazones or oxadiazoles.

  • Reduction: The compound can be reduced to form amines or other derivatives.

  • Substitution Reactions: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

  • Substitution Reactions: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions.

Major Products Formed:

  • Hydrazones: Formed through the oxidation of the hydrazine group.

  • Amines: Resulting from the reduction of the hydrazine group.

  • Substituted Piperidines: Resulting from substitution reactions on the piperidine ring.

Scientific Research Applications

(1-Phenethyl-piperidin-4-yl)-hydrazine: has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of various pharmaceuticals and fine chemicals.

  • Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, including neurological disorders and inflammation.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1-Phenethyl-piperidin-4-yl)-hydrazine exerts its effects involves its interaction with molecular targets and pathways. The phenethyl group can interact with various receptors and enzymes, while the hydrazine moiety can participate in redox reactions. The specific molecular targets and pathways depend on the biological context and the specific application.

Comparison with Similar Compounds

  • Piperidine Derivatives: Piperidine and its various substituted derivatives.

  • Phenethylamines: Compounds containing the phenethylamine structure, such as amphetamine and phenethylamine itself.

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Properties

IUPAC Name

[1-(2-phenylethyl)piperidin-4-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c14-15-13-7-10-16(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13,15H,6-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQZEIGKFJXCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NN)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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